Schisandrin B Schisandrin B (+)-schisandrin B is an organic heterotetracyclic compound that is found in Fructus Schisandrae and Schisandra chinensis. It has a role as a nephroprotective agent, an apoptosis inhibitor, a plant metabolite, an anti-asthmatic agent, an antioxidant, an anti-inflammatory agent, a neuroprotective agent, a hepatoprotective agent and an antilipemic drug. It is an organic heterotetracyclic compound, an aromatic ether, an oxacycle and a cyclic acetal.
gomisin N is a natural product found in Schisandra bicolor, Schisandra propinqua, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 61281-37-6
VCID: VC21339088
InChI: InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
SMILES: CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol

Schisandrin B

CAS No.: 61281-37-6

VCID: VC21339088

Molecular Formula: C23H28O6

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Schisandrin B - 61281-37-6

Description

Schisandrin B is a lignan compound extracted from the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects . This compound has garnered significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, osteoporosis, and metabolic disorders.

Table 1: Anticancer Effects of Schisandrin B

Cancer TypeMechanism of ActionReferences
Lung CancerInduces cell cycle arrest at G2/M phase
Colon CancerActivates unfolded protein responses, interacts with CHOP
Gastric CancerInhibits cyclin D1, CDK4, and CDK6
Prostate CancerInhibits cyclin E/CDK2, increases p53 and p21

Osteoprotective Effects of Schisandrin B

Schisandrin B has been found to inhibit osteoclastogenesis, which is the process of osteoclast formation. Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. Schisandrin B achieves this by suppressing the NF-κB and MAPK signaling pathways, which are involved in osteoclast differentiation . Additionally, it enhances the expression of antioxidant enzymes through the activation of Nrf2, further protecting against oxidative stress-related bone damage .

Table 2: Osteoprotective Effects of Schisandrin B

MechanismEffectReferences
Inhibition of NF-κB and MAPK pathwaysReduces osteoclast differentiation
Activation of Nrf2Enhances antioxidant defenses
Reduction of ROS productionProtects against oxidative stress

Metabolic Effects of Schisandrin B

Schisandrin B has been shown to regulate lipid metabolism by increasing lipolysis and fatty acid oxidation in subcutaneous adipocytes. This suggests potential benefits in managing obesity and related metabolic disorders .

Table 3: Metabolic Effects of Schisandrin B

EffectMechanismReferences
Increased LipolysisEnhances fatty acid oxidation gene expressions
Fatty Acid OxidationIncreases in subcutaneous adipocytes
CAS No. 61281-37-6
Product Name Schisandrin B
Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
IUPAC Name (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Standard InChI InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
Standard InChIKey RTZKSTLPRTWFEV-OLZOCXBDSA-N
Isomeric SMILES C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3
SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Canonical SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Synonyms (+--)-gamma-schizandrin
(-)-gomisin N
Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)-
benzo(3,4)cycloocta(1,2-F)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13AS)-
gamma-schizandrin
gomisin N
schisandrin B
schizandrin B
wuweizisu
PubChem Compound 158103
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator